molecular formula C28H30FN3O4 B605083 N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide CAS No. 2138861-99-9

N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

Cat. No. B605083
M. Wt: 491.5634
InChI Key: OEDSFMUSNZDJFD-UHFFFAOYSA-N
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Description

“N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide” is a chemical compound . It is also known as ABBV-744 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-c]pyridine core, which is substituted with various functional groups . The molecular weight of the compound is 491.56 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Cyanoacetamide in Heterocyclic Chemistry Synthesis, Antitumor and Antioxidant Activities of Some New Benzothiophenes


    This study explored the use of cyanoacetamide derivatives, which are structurally related to the compound , in synthesizing various heterocyclic compounds with potential antitumor and antioxidant activities (Bialy & Gouda, 2011).

  • Synthesis of Novel 1,2,4‐Oxadiazole Heterocyclic Compounds Containing 2‐H‐Pyranopyridine‐2‐one Moiety and Related Compounds
    This research describes the synthesis of compounds similar in structure, with expectations of hypertensive activity. The compound you mentioned may have similar pharmacological properties (Kumar & Mashelker, 2007).

  • Design, Synthesis, Antitubercular and Antibacterial Activities of 1,3,5-Triazinyl Carboxamide Derivatives and In Silico Docking Studies
    This study involves the synthesis of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives with notable antitubercular and antibacterial activities. The compound , due to its structural similarities, might have similar biological properties (Bodige et al., 2020).

  • Synthesis of [18F]SU11248, a new potential PET tracer for imaging cancer tyrosine kinase
    The synthesis of N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide was described. This compound, being a potential PET tracer for imaging cancer tyrosine kinase, highlights the diagnostic applications of structurally related compounds (Wang et al., 2005).

  • Synthesis and Antiviral Activity of Ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and Their Derivatives
    This research synthesized derivatives with structural similarities to the compound and explored their antiviral activities. This suggests possible antiviral applications for the compound you are interested in (Ivashchenko et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FN3O4/c1-7-30-26(33)22-13-20-21(14-32(6)27(34)24(20)31-22)19-12-17(28(4,5)35)8-9-23(19)36-25-15(2)10-18(29)11-16(25)3/h8-14,31,35H,7H2,1-6H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDSFMUSNZDJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=C(C=CC(=C3)C(C)(C)O)OC4=C(C=C(C=C4C)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101022541
Record name ABBV-744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

CAS RN

2138861-99-9
Record name N-Ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(1-hydroxy-1-methylethyl)phenyl]-6,7-dihydro-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2138861-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ABBV-744
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138861999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABBV-744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABBV-744
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MX546E2SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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